1-(Bromomethyl)-1-methoxy-4-methylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-methoxy-4-methylcyclohexane.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing nucleophiles to attack the carbon center. This reactivity makes it a valuable intermediate in organic synthesis. The methoxy group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1-Bromomethyl-4-methylcyclohexane: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methoxy-4-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and reaction conditions.
Uniqueness
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane is unique due to the presence of both bromomethyl and methoxy groups on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
InChI Key |
IWKFMSPDCMYVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC |
Origin of Product |
United States |
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